

Toxicological Profile of 2-Chloroacrolein: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chloroacrolein

Cat. No.: B1216256

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Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. The toxicological data for **2-chloroacrolein** is limited, and much of the information presented is based on the parent compound, acrolein, and other related α,β -unsaturated aldehydes.

Introduction

2-Chloroacrolein (CAS No. 683-51-2) is a halogenated α,β -unsaturated aldehyde. Its structural similarity to acrolein, a well-studied toxicant, raises significant concerns about its potential health effects. This technical guide provides a comprehensive overview of the available toxicological data on **2-chloroacrolein**, with a focus on its physical and chemical properties, toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and mechanisms of toxicity. Due to the limited data available for **2-chloroacrolein**, information from its parent compound, acrolein, is used for comparative purposes and to infer potential toxicological properties.

Physical and Chemical Properties

A summary of the physical and chemical properties of **2-chloroacrolein** is presented in Table 1.

Table 1. Physical and Chemical Properties of **2-Chloroacrolein**

Property	Value	Reference
CAS Number	683-51-2	
Molecular Formula	C ₃ H ₃ ClO	
Molecular Weight	90.51 g/mol	
Appearance	Data not available	
Boiling Point	Data not available	
Melting Point	Data not available	
Solubility	Data not available	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no specific data available on the toxicokinetics of **2-chloroacrolein**. However, based on its structural similarity to acrolein, some predictions can be made.

Absorption: Acrolein is readily absorbed through the respiratory and gastrointestinal tracts.^[1] Dermal absorption of acrolein is also expected to occur. Given its volatile nature, inhalation is a likely route of exposure to **2-chloroacrolein**.

Distribution: Due to its high reactivity, acrolein distribution is generally limited to the site of entry, where it reacts with cellular macromolecules.^[1] A similar pattern of distribution is anticipated for **2-chloroacrolein**.

Metabolism: The primary metabolic pathway for acrolein involves conjugation with glutathione (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs). This is a detoxification pathway that leads to the formation of mercapturic acid derivatives, which are then excreted in the urine. It is highly probable that **2-chloroacrolein** undergoes a similar metabolic fate. The presence of the chlorine atom may influence the rate and products of metabolism.

Excretion: The metabolites of acrolein are primarily excreted in the urine.^[1] A similar excretion pattern is expected for **2-chloroacrolein** metabolites.

Acute Toxicity

Quantitative data on the acute toxicity of **2-chloroacrolein** is scarce.

Table 2. Acute Toxicity of **2-Chloroacrolein**

Test	Species	Route	Value	Reference
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	

Oral and Inhalation Toxicity: No data on the oral LD₅₀ or inhalation LC₅₀ for **2-chloroacrolein** were found in the available literature.

Skin and Eye Irritation: While no specific skin irritation studies for **2-chloroacrolein** were identified, a study on a related substance suggests it is likely to be a severe eye irritant.[\[2\]](#)

Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

No information regarding the repeated dose toxicity of **2-chloroacrolein**, including No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) values, was found in the reviewed literature.

Genotoxicity

2-Chloroacrolein has been shown to be genotoxic in in vitro studies.

Table 3. Genotoxicity of **2-Chloroacrolein**

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Positive	[3]

Experimental Protocol: Ames Test (General) A general protocol for the Ames test involves exposing histidine-requiring strains of *Salmonella typhimurium* to the test chemical with and

without a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted.

Carcinogenicity

A study in mice has demonstrated that **2-chloroacrolein** can act as a tumor initiator.

Table 4. Carcinogenicity of **2-Chloroacrolein**

Species	Route	Doses	Findings	Reference
SEN CAR Mouse	Topical (skin)	100, 200, and 400 mg/kg	Tumor initiator	[3]

Experimental Protocol: Mouse Skin Carcinogenicity Assay (Initiation-Promotion) In a typical initiation-promotion study, a single or multiple applications of the test substance (initiator) are applied to the skin of mice. This is followed by repeated applications of a promoting agent (e.g., a phorbol ester like TPA) for several weeks. The animals are then observed for the development of skin tumors.[3] In the study with **2-chloroacrolein**, doses were applied six times over a two-week period, followed by promotion with TPA for 20 weeks.[3]

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of **2-chloroacrolein** were found in the available literature.

Mechanisms of Toxicity

The precise mechanisms of **2-chloroacrolein** toxicity have not been specifically elucidated. However, based on the known mechanisms of acrolein and other α,β -unsaturated aldehydes, the following pathways are likely to be involved:

9.1. Oxidative Stress

Like acrolein, **2-chloroacrolein** is an electrophilic compound that can readily react with cellular nucleophiles, particularly glutathione (GSH). Depletion of GSH can lead to an imbalance in the

cellular redox state, resulting in oxidative stress. Oxidative stress is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Caption: Induction of oxidative stress by **2-chloroacrolein**.

9.2. Inflammatory Response

Acrolein is known to induce an inflammatory response, which may be mediated through the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. It is plausible that **2-chloroacrolein** could also trigger inflammatory responses through similar mechanisms.

Caption: Postulated inflammatory signaling pathway for **2-chloroacrolein**.

Experimental Workflows

10.1. General Workflow for Acute Toxicity Testing

The following diagram illustrates a general workflow for acute toxicity testing, which would be applicable for determining the LD₅₀ or LC₅₀ of **2-chloroacrolein**.

Caption: General workflow for acute toxicity assessment.

Conclusion and Data Gaps

The available data, although limited, indicates that **2-chloroacrolein** is a genotoxic and carcinogenic compound with the potential for severe eye irritation. Its toxicological profile is likely dominated by its electrophilic nature, leading to oxidative stress and inflammatory responses.

Significant data gaps remain in the toxicological profile of **2-chloroacrolein**. Further research is critically needed in the following areas:

- Acute oral and inhalation toxicity: Determination of LD₅₀ and LC₅₀ values is essential for a complete acute toxicity profile.

- Repeated dose toxicity: Sub-chronic and chronic studies are necessary to establish NOAEL and LOAEL values for risk assessment.
- Toxicokinetics: ADME studies are required to understand the fate of **2-chloroacrolein** in the body.
- Reproductive and developmental toxicity: The potential effects on reproduction and development are unknown and need to be investigated.
- Mechanisms of toxicity: Further studies are needed to elucidate the specific signaling pathways involved in **2-chloroacrolein**-induced toxicity.

Until these data gaps are filled, **2-chloroacrolein** should be handled with extreme caution, assuming a toxicological profile similar to or potentially more severe than that of acrolein.

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